Methyl 4-amino-3-(butylamino)benzoate
Overview
Description
“Methyl 4-amino-3-(butylamino)benzoate” is a chemical compound with the CAS Number: 597562-39-5 . It has a molecular weight of 222.29 and its IUPAC name is methyl 4-amino-3-(butylamino)benzoate . The compound is stored in a dark place, sealed in dry, at a temperature of 2-8°C .
Molecular Structure Analysis
The InChI code for “Methyl 4-amino-3-(butylamino)benzoate” is 1S/C12H18N2O2/c1-3-4-7-14-11-8-9 (12 (15)16-2)5-6-10 (11)13/h5-6,8,14H,3-4,7,13H2,1-2H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Scientific Research Applications
Synthesis Processes and Chemical Reactions
- Synthesis Techniques : Methyl 4-amino-3-(butylamino)benzoate is synthesized through various chemical processes. For instance, Taylor et al. (1996) demonstrated a method involving the carbonation of N,N-bis(trimethylsilyl)aniline to produce 4-Amino[7-14C]benzoic acid, which is a key intermediate in synthesizing methyl 4-amino-3-(butylamino)benzoate (Taylor et al., 1996).
- Chemical Modifications : The compound has been utilized in various chemical modifications. Arslan et al. (2004) reported the synthesis of a benzimidazole compound using methyl 4-amino-3-(butylamino)benzoate, highlighting its utility in creating complex molecular structures (Arslan et al., 2004).
Applications in Organic Chemistry and Drug Development
- Enaminone Anticonvulsant Activity : Scott et al. (1993) explored methyl 4-amino-3-(butylamino)benzoate derivatives for their potential anticonvulsant properties in medicinal chemistry (Scott et al., 1993).
- Aminopyrrolidine Synthesis : Davies et al. (2007) utilized methyl 4-amino-3-(butylamino)benzoate in the synthesis of aminopyrrolidines, a class of compounds with significant applications in drug development (Davies et al., 2007).
- Anticancer Drug Development : Gamage et al. (1997) reported a synthesis method for acridine-4-carboxylic acids from methyl 4-amino-3-(butylamino)benzoate, which are key intermediates in the production of anticancer drugs (Gamage et al., 1997).
Biological and Pharmacological Research
- Antimicrobial Agent Evaluation : Sahoo et al. (2010) synthesized a series of 1,2,4-triazole derivatives using methyl 4-amino-3-(butylamino)benzoate, testing them as potential antimicrobial agents (Sahoo et al., 2010).
Safety And Hazards
The safety information for “Methyl 4-amino-3-(butylamino)benzoate” indicates that it should be handled with care. The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302-H315-H319-H335 , suggesting that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
methyl 4-amino-3-(butylamino)benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O2/c1-3-4-7-14-11-8-9(12(15)16-2)5-6-10(11)13/h5-6,8,14H,3-4,7,13H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXOVLCJDICCMPF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=C(C=CC(=C1)C(=O)OC)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-amino-3-(butylamino)benzoate |
Synthesis routes and methods
Procedure details
Citations
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